molecular formula C20H34O6 B13985590 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid

Cat. No.: B13985590
M. Wt: 370.5 g/mol
InChI Key: KBHLXKOKUVJZIS-UHFFFAOYSA-N
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Description

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid is a complex organic compound that belongs to the class of prostaglandins and related compounds. These compounds are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid . This compound is known for its unique structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the oxooctyl and oxoheptanoic acid groupsThe final step involves the attachment of the oxoheptanoic acid group under controlled conditions to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The production process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further oxidized forms. These derivatives can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It acts as a prostaglandin analog, binding to prostanoid receptors and modulating various physiological processes. This interaction can lead to effects such as the reduction of intraocular pressure in glaucoma or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid is unique due to its specific structural configuration and the presence of both oxooctyl and oxoheptanoic acid groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLXKOKUVJZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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